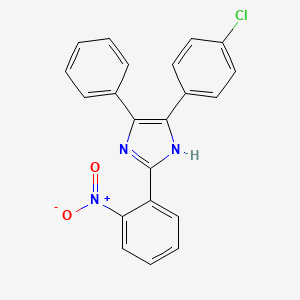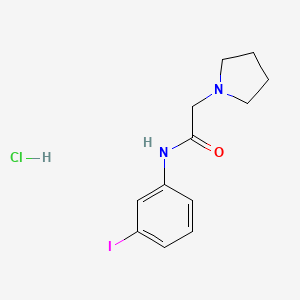
ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of piperidinecarboxylate derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. This compound has been found to possess significant anti-inflammatory, analgesic, and anticonvulsant properties, which make it a valuable tool for researchers studying these areas. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of research could focus on the development of new and improved synthesis methods for this compound. Another area of research could focus on the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of 1-(3-cyclohexen-1-yl) ethanone with 1-(3-phenylpropyl)piperidine-4-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-2-28-23(27)24(15-9-12-20-10-5-3-6-11-20)16-18-25(19-17-24)22(26)21-13-7-4-8-14-21/h3-7,10-11,21H,2,8-9,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBNNUIXGYXZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCC=CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[({2-chloro-4-[7-chloro-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6053107.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
![methyl 2-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6053171.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
